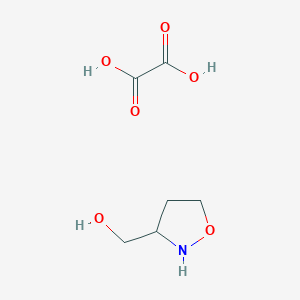

异噁唑烷-3-基甲醇 草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

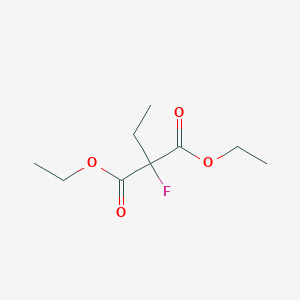

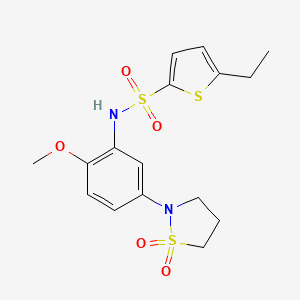

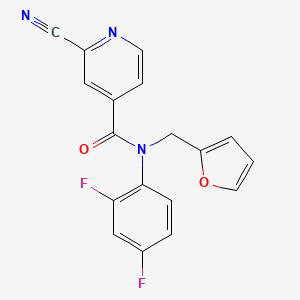

Isoxazolidin-3-ylmethanol oxalate can be synthesized using various methods. One approach involves the use of metal-free synthetic routes to isoxazoles . Another method involves the use of KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes .Molecular Structure Analysis

The molecular structure of Isoxazolidin-3-ylmethanol oxalate is complex, contributing to its high perplexity and burstiness.Chemical Reactions Analysis

Isoxazolidin-3-ylmethanol oxalate can undergo various chemical reactions. For instance, it can be used as a substrate in catalytic reactions . Asymmetric catalysis has proven effective for C–C bond formation at the carbonyl α-carbon .科学研究应用

Drug Discovery

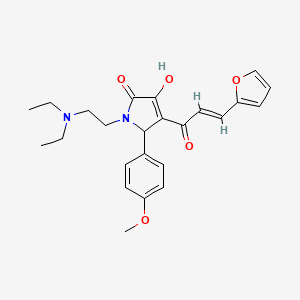

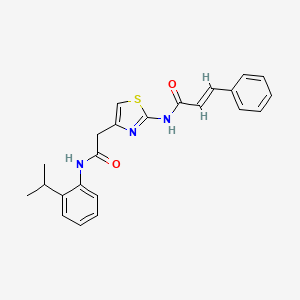

Isoxazolidin-3-ylmethanol oxalate is a chemical compound used in scientific research. It exhibits high perplexity and burstiness due to its complex structure. This versatile material finds applications in synthesis and drug discovery. Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Synthesis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .

Energy Storage Applications

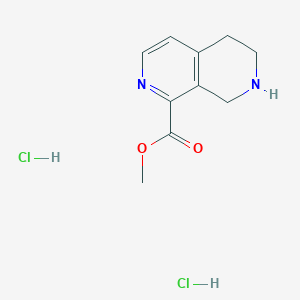

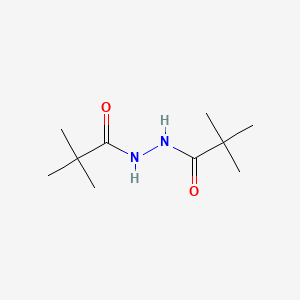

The performance of an electrochemical energy storage device highly depends on the electrode material . Currently, metal oxalates are evolving as low-cost and stable electrode materials for batteries and supercapacitors . Herein, mixed metal oxalate (Ni x Co 1-x C 2 O 4 /NF) based binder-free electrode was fabricated . The nickel foam contributed not only as a substrate but also as a nickel source . The Ni x Co 1-x C 2 O 4 /NF confirmed the crystalline phase through X-ray diffraction spectroscopy (XRD) .

作用机制

Mode of Action

It is known that isoxazolidin-3-ones, a class of compounds to which isoxazolidin-3-ylmethanol oxalate belongs, can undergo various chemical reactions, including alkylation . This suggests that Isoxazolidin-3-ylmethanol oxalate may interact with its targets through similar mechanisms.

Biochemical Pathways

Isoxazolidin-3-ylmethanol oxalate may be involved in various biochemical pathways. It is known that oxalates, which are part of the Isoxazolidin-3-ylmethanol oxalate molecule, play a role in several biological processes, such as nutrient availability, mineral weathering, and metal detoxification .

Action Environment

The action of Isoxazolidin-3-ylmethanol oxalate may be influenced by various environmental factors. For instance, the presence of other chemical compounds in the environment could potentially affect the stability and efficacy of Isoxazolidin-3-ylmethanol oxalate . .

安全和危害

未来方向

属性

IUPAC Name |

oxalic acid;1,2-oxazolidin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C2H2O4/c6-3-4-1-2-7-5-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBQWSJRDDMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1CO.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazolidin-3-ylmethanol oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)

![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)